2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole moiety, a trifluoromethyl group, and a pyridine ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules . The general procedure involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one include other indole derivatives, such as:
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are known for their α-glucosidase inhibitory activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are studied for their tubulin polymerization inhibitory activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21F3N4O |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-indol-1-yl-1-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)18-5-6-20(26-9-18)28-10-16-12-29(13-17(16)11-28)21(30)14-27-8-7-15-3-1-2-4-19(15)27/h1-9,16-17H,10-14H2 |
InChI Key |
IGWFQBIJMPUYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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